![molecular formula C14H20N4OS B2819513 N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide CAS No. 876866-86-3](/img/structure/B2819513.png)
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide, also known as CX614, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds known as ampakines, which are known to enhance the activity of AMPA receptors in the brain.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast synaptic neurotransmission and are involved in various neurological processes, including memory and learning. This compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain. It has been shown to enhance long-term potentiation (LTP), a process that is involved in memory and learning. It has also been shown to increase the number of AMPA receptors on the surface of neurons, which enhances synaptic transmission. Additionally, this compound has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide in lab experiments is that it is a potent and selective AMPA receptor modulator. This means that it can be used to selectively enhance the activity of AMPA receptors without affecting other receptors in the brain. Additionally, this compound has been shown to have a long half-life, which makes it useful for studying the long-term effects of AMPA receptor modulation.
One of the main limitations of using this compound in lab experiments is that it can be toxic at high concentrations. Additionally, this compound has been shown to have some off-target effects, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide. One area of research is focused on developing more potent and selective AMPA receptor modulators. Another area of research is focused on studying the long-term effects of AMPA receptor modulation on cognitive function and memory. Additionally, there is ongoing research on the potential use of this compound in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, which is then reacted with chloroacetyl chloride to form N-(chloroacetyl)cyclohexanone oxime. This compound is then reacted with 1-methylimidazole to form N-(1-methylimidazol-2-yl)cyclohexanone oxime, which is then reacted with thiourea to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in enhancing cognitive function, memory, and learning.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-11(20-13-16-8-9-18(13)2)12(19)17-14(10-15)6-4-3-5-7-14/h8-9,11H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENQAZQGVUOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57263552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-4-(4-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2819430.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)
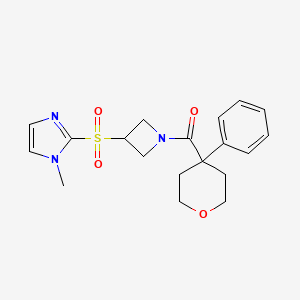
![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

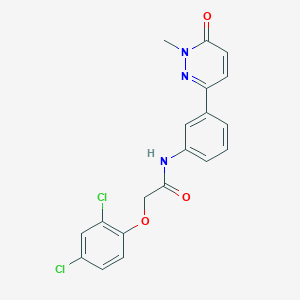
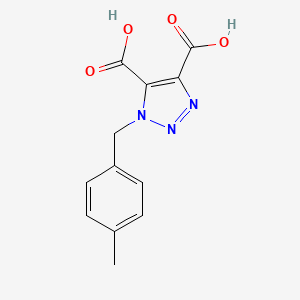

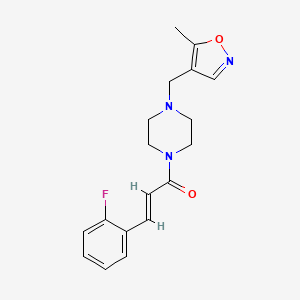
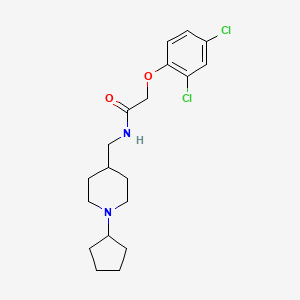


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)
![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
